molecular formula C24H26FN3O4S B14946624 Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B14946624
M. Wt: 471.5 g/mol
InChI Key: AGYAUGWZYJLLFV-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazolidinone ring: This is typically achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the alkylation of the imidazolidinone intermediate with a fluorophenyl ethyl halide.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with ethyl 4-aminobenzoate: The final step involves the coupling of the acetylated intermediate with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thioxo group to form a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity to certain targets, while the imidazolidinone ring could provide specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Ethyl (4-fluorobenzoyl)acetate: Shares the fluorophenyl group but lacks the complex imidazolidinone structure.

Uniqueness

Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C24H26FN3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H26FN3O4S/c1-3-27-22(30)20(28(24(27)33)14-13-16-7-5-6-8-19(16)25)15-21(29)26-18-11-9-17(10-12-18)23(31)32-4-2/h5-12,20H,3-4,13-15H2,1-2H3,(H,26,29)

InChI Key

AGYAUGWZYJLLFV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC=CC=C2F)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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